molecular formula C14H21BO4 B3069480 2-(2,6-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 851231-30-6

2-(2,6-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3069480
CAS No.: 851231-30-6
M. Wt: 264.13 g/mol
InChI Key: FZSMHXDGONFVOO-UHFFFAOYSA-N
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Description

2-(2,6-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative with a dimethoxyphenyl group attached to the boronic ester core

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Synthesis: The compound can be synthesized by reacting 2,6-dimethoxyphenylboronic acid with a suitable diol under acidic conditions.

  • Grignard Reaction: Another method involves the reaction of 2,6-dimethoxyphenyl magnesium bromide with a boronic ester precursor.

  • Metal-Catalyzed Coupling: Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can also be employed to synthesize this compound.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is typically synthesized using a batch process, where reactants are mixed in a controlled environment to ensure high purity and yield.

  • Continuous Flow Process: Continuous flow chemistry can be used to enhance the efficiency and scalability of the synthesis process.

Types of Reactions:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: Reduction reactions can be used to convert the boronic acid to boronic esters or boronic acids with different substituents.

  • Substitution: The boronic acid group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed:

  • Boronic Esters: These are commonly formed through oxidation reactions.

  • Boronic Acids: Reduction reactions can yield different boronic acids.

  • Substituted Boronic Acids: Various nucleophiles can lead to the formation of substituted boronic acids.

Chemistry:

  • Cross-Coupling Reactions: The compound is used in Suzuki-Miyaura cross-coupling reactions to form biaryls, which are important in organic synthesis.

  • Material Science: It is used in the synthesis of polymers and materials with specific electronic properties.

Biology:

  • Protein Labeling: The compound can be used to label proteins for imaging and tracking in biological research.

  • Drug Discovery: It is employed in the development of boronic acid-based drugs.

Medicine:

  • Cancer Therapy: Boronic acids are explored for their potential use in cancer therapy due to their ability to inhibit certain enzymes involved in cancer progression.

  • Diagnostic Agents: The compound can be used as a diagnostic agent in imaging techniques.

Industry:

  • Catalysts: It serves as a catalyst in various industrial chemical reactions.

  • Sensors: The compound is used in the development of chemical sensors for detecting specific analytes.

Comparison with Similar Compounds

  • Phenylboronic Acid: Similar in structure but lacks the dimethoxyphenyl group.

  • Boronic Esters: Similar functional group but different substituents.

  • Suzuki-Miyaura Coupling Reagents: Other boronic acids used in cross-coupling reactions.

Uniqueness:

  • Dimethoxyphenyl Group: The presence of the dimethoxyphenyl group enhances the compound's reactivity and stability compared to phenylboronic acid.

  • Versatility: Its ability to undergo various chemical reactions makes it more versatile than other boronic acids.

Properties

IUPAC Name

2-(2,6-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)12-10(16-5)8-7-9-11(12)17-6/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSMHXDGONFVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,6-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2,6-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2,6-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2,6-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2,6-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2,6-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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